1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid
Overview
Description
1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a cyclopropylcarbonyl group attached to a piperidine ring.
Biochemical Analysis
Biochemical Properties
1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA (γ-aminobutyric acid) transporters, inhibiting GABA uptake . This interaction suggests that this compound may influence neurotransmitter regulation and synaptic transmission.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA transporters can affect neuronal signaling and potentially alter gene expression related to neurotransmitter synthesis and release . Additionally, it may impact cellular metabolism by influencing the availability of GABA, a key neurotransmitter in the central nervous system.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits GABA transporters, leading to increased extracellular levels of GABA . This inhibition can result in enhanced GABAergic signaling, which may have various physiological effects, including sedation and anticonvulsant properties. The compound’s structure allows it to fit into the binding site of GABA transporters, blocking the reuptake of GABA into neurons.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary. For instance, prolonged exposure to the compound may lead to changes in GABA transporter expression and function, potentially altering neuronal signaling and cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance GABAergic signaling without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as respiratory depression and sedation . These dosage-dependent effects highlight the importance of careful dose optimization in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may be metabolized by liver enzymes, leading to the formation of metabolites that can be excreted through the kidneys. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins . The compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the central nervous system. Additionally, binding proteins may facilitate its distribution and accumulation in specific tissues, influencing its overall pharmacological effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or cell membrane, where it can interact with GABA transporters and other biomolecules. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Cyclopropylcarbonyl Group: The cyclopropylcarbonyl group can be introduced via acylation reactions using cyclopropylcarbonyl chloride and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for the development of new chemical entities.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group can enhance binding affinity and specificity, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
- 1-(Cyclopropylcarbonyl)piperidine-2-carboxylic acid
- 1-(Cyclopropylcarbonyl)pyrrolidine-3-carboxylic acid
Comparison: 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid is unique due to the position of the carboxylic acid group on the piperidine ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacological profiles and chemical behaviors, making it a valuable tool in research and development.
Properties
IUPAC Name |
1-(cyclopropanecarbonyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9(7-3-4-7)11-5-1-2-8(6-11)10(13)14/h7-8H,1-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEHYCZYCZPMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301224472 | |
Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301224472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926198-16-5 | |
Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926198-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301224472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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